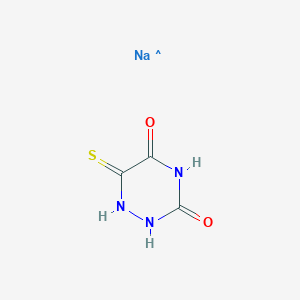

Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate

CAS No.:

Cat. No.: VC16534582

Molecular Formula: C3H3N3NaO2S

Molecular Weight: 168.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H3N3NaO2S |

|---|---|

| Molecular Weight | 168.13 g/mol |

| Standard InChI | InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8); |

| Standard InChI Key | RPJXBNBGGCBJHD-UHFFFAOYSA-N |

| Canonical SMILES | C1(=O)C(=S)NNC(=O)N1.[Na] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a partially saturated 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms. The 3 and 5 positions are substituted with keto groups (), while the 6-position features a thiolate () moiety stabilized by a sodium counterion. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets and participation in redox reactions.

Key Structural Features:

-

Triazine Ring: The partially hydrogenated ring reduces aromaticity compared to fully unsaturated triazines, enhancing reactivity.

-

Keto Groups: The electron-withdrawing carbonyl groups at positions 3 and 5 polarize the ring, facilitating nucleophilic attacks.

-

Thiolate Group: The deprotonated sulfur atom acts as a strong nucleophile and ligand for metal ions.

Physical and Chemical Properties

The compound is typically supplied as a sodium salt, ensuring solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.12 g/mol | |

| Purity | ≥95% | |

| Solubility | Water, DMSO, ethanol | |

| Storage Conditions | 2–8°C, inert atmosphere |

The sodium salt’s hygroscopic nature necessitates storage under anhydrous conditions to prevent hydrolysis .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate involves cyclization reactions starting from thiourea derivatives or cysteine analogs. A representative protocol includes:

-

Condensation: Reacting thiourea with sodium nitrite in acidic medium to form an intermediate thiosemicarbazide.

-

Cyclization: Heating the intermediate with chloroacetic acid to induce ring closure, forming the triazine core.

-

Salt Formation: Treating the thiol intermediate with sodium hydroxide to yield the final sodium salt.

Critical parameters such as pH (maintained at 8–9), temperature (60–80°C), and reaction time (12–24 hours) optimize yield and purity.

Reactivity Profile

The compound’s reactivity is dominated by its thiolate and keto functionalities:

-

Nucleophilic Substitution: The thiolate group readily reacts with alkyl halides to form thioethers.

-

Oxidation: Exposure to oxidizing agents like hydrogen peroxide converts the thiolate to a disulfide.

-

Coordination Chemistry: The sulfur atom coordinates transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes with potential catalytic activity.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Studies highlight the compound’s efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism involves:

-

Enzyme Inhibition: Binding to essential microbial enzymes like dihydrofolate reductase (DHFR), disrupting folate synthesis.

-

Membrane Disruption: Interacting with lipid bilayers to increase permeability, leading to cell lysis.

Applications in Research and Industry

Pharmaceutical Development

-

Drug Candidates: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.

-

Prodrug Synthesis: The thiolate group facilitates conjugation with prodrug moieties for targeted delivery.

Agricultural Chemistry

-

Herbicide Adjuvants: Enhances the efficacy of triazine-based herbicides by improving solubility and uptake in plant tissues.

Materials Science

-

Polymer Modification: Incorporated into conductive polymers to improve thermal stability and electronic properties.

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coat |

| Moisture Sensitivity | Store under argon or nitrogen |

| Reactivity with Acids | Avoid contact with strong acids |

Comparative Analysis with Related Triazine Derivatives

| Compound | Structure | Bioactivity | Applications |

|---|---|---|---|

| Sodium 3,5-dioxo...thiolate | Triazine with thiolate, keto | Antimicrobial, anticancer | Drug development, agrochemistry |

| Melamine | Fully unsaturated triazine | Low toxicity | Plastics, resins |

| Atrazine | Chloro-substituted triazine | Herbicide | Agriculture |

The sodium thiolate derivative’s unique combination of reactivity and bioactivity distinguishes it from simpler triazines like melamine or atrazine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume